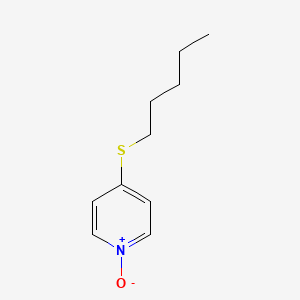
1-Oxido-4-pentylsulfanylpyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxido-4-pentylsulfanylpyridin-1-ium is an organic compound that belongs to the class of pyridine N-oxides. This compound is characterized by a pyridine ring substituted with a pentylsulfanyl group at the fourth position and an oxide group at the nitrogen atom. Pyridine N-oxides are known for their unique chemical properties and are widely used in various fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxido-4-pentylsulfanylpyridin-1-ium typically involves the oxidation of 4-(Pentylsulfanyl)pyridine. One common method is the use of peracids such as peracetic acid or perbenzoic acid as oxidizing agents. The reaction is usually carried out under mild conditions, and the product is obtained in good yields .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of environmentally friendly oxidizing agents, such as hydrogen peroxide, is also preferred to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
1-Oxido-4-pentylsulfanylpyridin-1-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine.
Substitution: The pentylsulfanyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as zinc and acetic acid are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 4-(Pentylsulfanyl)pyridine.
Substitution: Various substituted pyridine derivatives
Aplicaciones Científicas De Investigación
1-Oxido-4-pentylsulfanylpyridin-1-ium has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 1-Oxido-4-pentylsulfanylpyridin-1-ium involves its ability to act as a mild Lewis base. This allows it to activate certain Lewis acidic parts of molecules, increasing the reactivity of its nucleophilic part towards various reactions with electrophiles. The compound can also participate in oxidation reactions, where it acts as an oxidant .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine N-oxide: The parent compound without the pentylsulfanyl group.
4-(Methylsulfanyl)pyridine 1-oxide: A similar compound with a methylsulfanyl group instead of a pentylsulfanyl group.
4-(Ethylsulfanyl)pyridine 1-oxide: A compound with an ethylsulfanyl group
Uniqueness
1-Oxido-4-pentylsulfanylpyridin-1-ium is unique due to the presence of the pentylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
129598-87-4 |
|---|---|
Fórmula molecular |
C10H15NOS |
Peso molecular |
197.296 |
Nombre IUPAC |
1-oxido-4-pentylsulfanylpyridin-1-ium |
InChI |
InChI=1S/C10H15NOS/c1-2-3-4-9-13-10-5-7-11(12)8-6-10/h5-8H,2-4,9H2,1H3 |
Clave InChI |
XOUPGTSTCBPUBI-UHFFFAOYSA-N |
SMILES |
CCCCCSC1=CC=[N+](C=C1)[O-] |
Sinónimos |
Pyridine, 4-(pentylthio)-, 1-oxide (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















